N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide
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Overview
Description
N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide is a complex organic compound characterized by the presence of multiple trifluoromethyl groups, an indole core, and a cyclopropanesulfonamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of Trifluoromethyl Groups: Trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives under radical or nucleophilic conditions.
Cyclopropanation: The cyclopropane ring can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups or the sulfonamide moiety, using reagents such as sodium azide or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Azides, thiols derivatives.
Scientific Research Applications
N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms involving indole derivatives and trifluoromethyl groups.
Material Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. The indole core can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2,2,2-trifluoro-N-(trimethylsilyl)-
- Trifluoromethanesulfonic acid 2,2,2-trifluoroethyl ester
- N-Phenyl-bis(trifluoromethanesulfonimide)
Uniqueness
N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide is unique due to its combination of multiple trifluoromethyl groups, an indole core, and a cyclopropanesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C24H24F6N2O2S |
---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide |
InChI |
InChI=1S/C24H24F6N2O2S/c1-14(2)12-32-13-19(22(24(28,29)30)31-35(33,34)16-8-9-16)18-10-7-15(11-21(18)32)17-5-3-4-6-20(17)23(25,26)27/h3-7,10-11,13-14,16,22,31H,8-9,12H2,1-2H3 |
InChI Key |
NECDAWXLCJDWTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C2=C1C=C(C=C2)C3=CC=CC=C3C(F)(F)F)C(C(F)(F)F)NS(=O)(=O)C4CC4 |
Origin of Product |
United States |
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